molecular formula C₁₂H₅D₄F₃N₂O₂ B1140442 (Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide CAS No. 1185240-22-5

(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide

Cat. No. B1140442
M. Wt: 274.23
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to "(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide" involves multiple steps starting from cyanoacetic acid. These steps culminate in compounds that exhibit solvent-dependent (Z)/(E)-isomerism. This characteristic is highlighted by the synthesis and structural elucidation of 3-hydroxy-2-cyanoalk-2-enamides and related compounds, showcasing the influence of solvent and N-substituents on their conformations and isomerization kinetics (Papageorgiou et al., 1998).

Molecular Structure Analysis

The molecular structure of compounds akin to the one often reveals intriguing details about their conformational preferences and stability. For instance, the study of 3-hydroxy-2-cyanoalk-2-enamides and similar molecules through X-ray crystallography and NMR spectroscopy underscores the extended conformation stabilized by intramolecular hydrogen bonding, which varies significantly with solvent and is subject to (Z)/(E)-isomerization (Papageorgiou et al., 1998).

Chemical Reactions and Properties

Chemical reactions involving compounds of this nature often entail transformations that are sensitive to conditions such as solvent, temperature, and catalysts. For example, the isomerization of N-allyl amides to form geometrically defined di-, tri-, and tetrasubstituted enamides demonstrates the role of catalysts in achieving high geometric selectivity, which could be applicable to the synthesis of related compounds (Trost et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and thermal stability, are determined by their molecular structure and substitution patterns. The synthesis and characterization of related aromatic polyamides provide insights into how structural features influence these properties, offering a glimpse into the behavior of "(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide" under different conditions (Gutch et al., 2003).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are crucial for understanding the potential applications and behavior of these compounds in various environments. Studies on related compounds, such as the synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, shed light on their reactivity and potential for further functionalization (Pimenova et al., 2003).

Scientific Research Applications

Structural Analysis and Molecular Interactions

  • Compounds structurally related to (Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide, like 1-cyano-2-hydroxy-N-[4-(methylsulfonyl)phenyl]but-2-enamide and others, have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK). Their molecular structures exhibit similar hydrogen-bonding networks and crystal packing, providing insight into their potential mechanisms of action and interactions at the molecular level (Ghosh et al., 2000).

Crystal Structure and Binding Properties

  • Analog compounds of (Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide, such as various cyano-3-hydroxybut-2-enamides, display significant molecular similarity. These molecules are approximately planar, which may be crucial for binding to specific biological targets like the epidermal growth factor receptor (EGFR). The intramolecular hydrogen bond observed in these compounds stabilizes their planar conformation, potentially enhancing their biological efficacy (Ghosh et al., 1999).

Solvent-Dependent Structural Variability

  • A study focusing on 3-Hydroxy-2-cyanoalk-2-enamides, which are chemically similar to the compound , highlights the solvent-dependent structural variability of these molecules. Their conformations vary significantly in different solvents, affecting their chemical behavior and potentially their biological activities (Papageorgiou et al., 1998).

Enantioseparation and Analytical Methods

  • Research on compounds like (Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide involves developing chromatographic methods for enantioseparation. Such methods are crucial for analyzing the stereochemistry of these compounds, which can significantly impact their biological activity and potential therapeutic applications (Török et al., 2005).

Chemical Synthesis and Structural Transformations

  • Syntheses focusing on similar chemical structures demonstrate various chemical reactions and transformations that these compounds can undergo. Understanding these chemical pathways is crucial for developing new pharmaceuticals or chemical tools based on the core structure of (Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide (Yokoyama et al., 1985).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . In their 2021 review, Tsukamoto and Nakamura guide the readers through the different synthetic methods for introducing TFMP groups within the structures of other molecules . The researchers explain that this is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Whether TFMP intermediates are manufactured using the direct fluorination method or the building-block method, depends largely on the identity of the desired target compound .

properties

IUPAC Name

(Z)-2-cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7-/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNUDOFZCWSZMS-KXFGXCNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(F)(F)F)[2H])[2H])NC(=O)/C(=C(/C)\O)/C#N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Teriflunomide-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.